molecular formula C9H14ClNO B6168217 (2S)-1-phenoxypropan-2-amine hydrochloride CAS No. 1700-83-0

(2S)-1-phenoxypropan-2-amine hydrochloride

Cat. No.: B6168217
CAS No.: 1700-83-0
M. Wt: 187.66 g/mol
InChI Key: PJLPIMLERDDFLC-QRPNPIFTSA-N
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Description

(2S)-1-phenoxypropan-2-amine hydrochloride is a chiral amine compound with a phenoxy group attached to the second carbon of the propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-phenoxypropan-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (2S)-1-phenoxypropan-2-amine.

    Reaction with Hydrochloric Acid: The amine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-phenoxypropan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxypropanone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

(2S)-1-phenoxypropan-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-1-phenoxypropan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-phenoxypropan-2-amine: The free base form of the compound.

    (2R)-1-phenoxypropan-2-amine hydrochloride: The enantiomer of the compound.

    Phenoxypropanolamines: A class of compounds with similar structures but different functional groups.

Uniqueness

(2S)-1-phenoxypropan-2-amine hydrochloride is unique due to its specific chiral configuration and the presence of the phenoxy group. This configuration can result in distinct biological activities and chemical reactivity compared to its enantiomers and other related compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-1-phenoxypropan-2-amine hydrochloride involves the reaction of 2-phenyl-1,3-propanediol with phosgene to form 2-chloro-1,3-diphenylpropan-1-one. This intermediate is then reacted with ammonia to form (2S)-1-phenoxypropan-2-amine, which is subsequently converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "2-phenyl-1,3-propanediol", "phosgene", "ammonia", "hydrochloric acid" ], "Reaction": [ { "Reactants": "2-phenyl-1,3-propanediol, phosgene", "Conditions": "Anhydrous conditions, UV light", "Products": "2-chloro-1,3-diphenylpropan-1-one" }, { "Reactants": "2-chloro-1,3-diphenylpropan-1-one, ammonia", "Conditions": "Anhydrous conditions, heat", "Products": "(2S)-1-phenoxypropan-2-amine" }, { "Reactants": "(2S)-1-phenoxypropan-2-amine, hydrochloric acid", "Conditions": "Aqueous conditions", "Products": "(2S)-1-phenoxypropan-2-amine hydrochloride" } ] }

CAS No.

1700-83-0

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

(2S)-1-phenoxypropan-2-amine;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-8(10)7-11-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/t8-;/m0./s1

InChI Key

PJLPIMLERDDFLC-QRPNPIFTSA-N

Isomeric SMILES

C[C@@H](COC1=CC=CC=C1)N.Cl

Canonical SMILES

CC(COC1=CC=CC=C1)N.Cl

Purity

95

Origin of Product

United States

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